molecular formula C12H16ClNO3 B13914415 Tert-butyl (2-chloro-5-methoxyphenyl)carbamate

Tert-butyl (2-chloro-5-methoxyphenyl)carbamate

Cat. No.: B13914415
M. Wt: 257.71 g/mol
InChI Key: CFSUYRDHJFCVAH-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-5-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-5-methoxyphenyl)carbamate typically involves the reaction of 2-chloro-5-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-5-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Hydrolysis: Formation of 2-chloro-5-methoxyaniline and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl (2-chloro-5-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Lacks the chloro and methoxy substituents.

    2-chloro-5-methoxyphenyl isocyanate: Contains an isocyanate group instead of a carbamate linkage.

    Tert-butyl (2-chloro-5-methylphenyl)carbamate: Has a methyl group instead of a methoxy group.

Uniqueness

Tert-butyl (2-chloro-5-methoxyphenyl)carbamate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSUYRDHJFCVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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